1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone
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Overview
Description
1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone is an organic compound with the molecular formula C7H5F3N2O and a molecular weight of 190.12 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridazine ring, which is further connected to an ethanone group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropyridazine and trifluoromethyl ketone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production: On an industrial scale, the production of this compound may involve bulk custom synthesis and procurement processes to ensure high purity and yield.
Chemical Reactions Analysis
1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to changes in cellular processes and functions.
Comparison with Similar Compounds
1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone can be compared with other similar compounds to highlight its uniqueness:
Biological Activity
1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical structure:
- Molecular Formula : C8H6F3N2O
- Molecular Weight : 189.14 g/mol
This compound is believed to act primarily through modulation of specific biochemical pathways. Research suggests that it may function as a GPR119 agonist, which is involved in the regulation of glucose homeostasis and insulin secretion. This mechanism indicates a potential role in managing conditions such as type 2 diabetes by enhancing insulin release in response to glucose levels .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. For instance, it was found to have an MIC value of 3.12 μg/mL against Staphylococcus aureus, indicating its potential as a lead compound for developing new antibacterial agents .
Anti-inflammatory Properties
Research has indicated that this compound may possess anti-inflammatory effects. Compounds with similar structural features have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Study on Insulin Secretion : A study demonstrated that this compound significantly increased insulin secretion in cell cultures treated with glucose, highlighting its potential therapeutic application in diabetes management.
- Antimicrobial Efficacy : In a comparative analysis of various pyridazine derivatives, the compound exhibited superior antimicrobial activity against E. coli and S. aureus, with IC50 values indicating strong potency .
- Metabolic Stability : Research focusing on the metabolic stability of related compounds revealed that modifications to the pyridazine ring could enhance both efficacy and stability in human liver microsomes, suggesting pathways for optimizing the pharmacokinetic properties of this compound .
Data Summary Table
Properties
IUPAC Name |
1-[6-(trifluoromethyl)pyridazin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c1-4(13)5-2-3-6(12-11-5)7(8,9)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFWEXDHRZILDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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